Superior Chiral Resolution Efficiency: Achieving >98% ee for (R)-1-Cyclopropylethanol
When resolving the racemic mixture of α-cyclopropylethanol, the use of the chiral diol TADDOL in a two-step inclusion crystallization process yields the (R)-enantiomer with an enantiomeric excess of >98% ee [1]. This stands in contrast to the unseparated racemate (0% ee) and provides a verifiable benchmark for purity that is critical for downstream stereocontrolled synthesis. While the same method can produce the (S)-enantiomer, the ability to reliably and efficiently access the specific (R)-enantiomer at this level of purity is a key procurement differentiator.
| Evidence Dimension | Enantiomeric Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | >98% ee |
| Comparator Or Baseline | Racemic mixture of α-cyclopropylethanol (CAS 765-42-4) |
| Quantified Difference | Increase from 0% ee to >98% ee |
| Conditions | Two-step inclusion crystallization with TADDOL chiral diol |
Why This Matters
This high enantiomeric purity is essential for pharmaceutical applications where the presence of the wrong enantiomer can lead to reduced efficacy or toxicity.
- [1] Vinogradov, M. G., Kurilov, D. V., Chel'tsova, G. V., Ferapontov, V. A., & Heise, G. (2003). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Mendeleev Communications, 13(3), 124-125. View Source
